![molecular formula C26H16N6O8 B516837 7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one
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Overview
Description
AC1NOD4Q is a novel blocker of hox antisense intergenic rna (hotair) by abrogating the scaffold interaction with ezh2
Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis : A study by Zhang et al. (2017) demonstrated a one-pot, three-component reaction involving aromatic aldehydes and aminoquinoxaline, leading to the creation of various fused tetracyclic heterocycles, including derivatives related to 7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one. This method is noted for its simplicity and catalyst-free approach, significant for the synthesis of complex quinoxaline structures (Mei‐Mei Zhang, Jie Wang, Jianquan Liu, Xiang-Shan Wang, 2017).
Applications in Dye and Pigment Industry
- Fluorescent Whiteners : Rangnekar and Tagdiwala (1986) explored the synthesis of 6-acetamido-2-substituted quinoxalines, which share structural similarities with the compound . These quinoxalines were evaluated as fluorescent whiteners on polyester fibers, indicating potential applications of related quinoxaline derivatives in textile enhancement (D. W. Rangnekar, P. V. Tagdiwala, 1986).
Photocatalysis and Environmental Applications
- Photocatalyst for Pollutants Reduction : Kumari and Singh (2022) conducted research on nitro-substituted quinoxaline derivatives as photocatalysts. These compounds were effective in reducing persistent pollutants and dyes, highlighting the potential of related nitro-substituted quinoxalines in environmental remediation (R. Kumari, Man Singh, 2022).
Pharmaceutical Research
- Cytotoxic Activity : Monge et al. (1994) investigated a series of quinoxaline derivatives, including nitro-substituted compounds, for their cytotoxic properties. This suggests potential avenues for research into the cytotoxic effects of related quinoxaline derivatives, such as 7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one, in cancer research (A. Monge, J. Palop, A. Pinol, F. Martinez‐Crespo, S. Narro, Mercedes González, Y. Sainz, A. Ceráin, E. Hamilton, A. Barker, 1994).
properties
Product Name |
7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one |
---|---|
Molecular Formula |
C26H16N6O8 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
7-nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one |
InChI |
InChI=1S/C26H16N6O8/c33-21-19-25(29-17-9-13(31(35)36)5-7-15(17)27-19)39-23(21)11-1-2-12(4-3-11)24-22(34)20-26(40-24)30-18-10-14(32(37)38)6-8-16(18)28-20/h1-10,23-24,27-30H |
InChI Key |
LFAVZZKNQFFBAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(=O)C3=C(O2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-])C5C(=O)C6=C(O5)NC7=C(N6)C=CC(=C7)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)C3=C(O2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-])C5C(=O)C6=C(O5)NC7=C(N6)C=CC(=C7)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC1NOD4Q; AC1NOD4 1 4; AC1NOD4-1-4; ADQ; NSC-372295; NSC 372295; NSC372295 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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